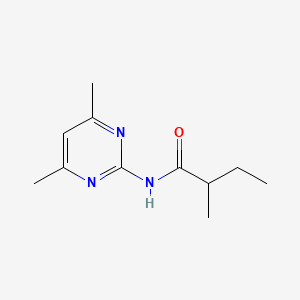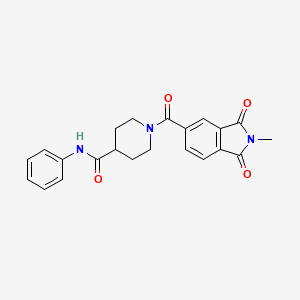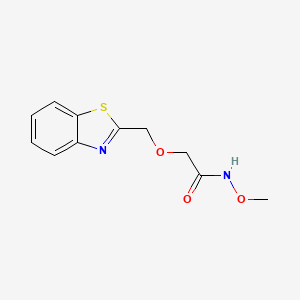
N-(4,6-dimethylpyrimidin-2-yl)-2-methylbutanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4,6-dimethylpyrimidin-2-yl)-2-methylbutanamide, also known as DMBA, is a chemical compound that has gained significant attention in scientific research due to its potential pharmacological properties. DMBA is a pyrimidine derivative that has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential applications in the field of medicine.
作用機序
The mechanism of action of N-(4,6-dimethylpyrimidin-2-yl)-2-methylbutanamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. N-(4,6-dimethylpyrimidin-2-yl)-2-methylbutanamide has been found to inhibit the activity of protein kinase C, which is involved in cell growth and proliferation. N-(4,6-dimethylpyrimidin-2-yl)-2-methylbutanamide has also been found to inhibit the activity of cyclic AMP-dependent protein kinase, which is involved in the regulation of various cellular processes.
Biochemical and Physiological Effects:
N-(4,6-dimethylpyrimidin-2-yl)-2-methylbutanamide has been found to exhibit various biochemical and physiological effects, including the induction of apoptosis, cell cycle arrest, and DNA damage. N-(4,6-dimethylpyrimidin-2-yl)-2-methylbutanamide has also been found to inhibit the expression of various genes involved in cell growth and proliferation. N-(4,6-dimethylpyrimidin-2-yl)-2-methylbutanamide has been found to induce the expression of p53, a tumor suppressor gene, and inhibit the expression of cyclin D1, a gene involved in cell cycle progression.
実験室実験の利点と制限
N-(4,6-dimethylpyrimidin-2-yl)-2-methylbutanamide has several advantages for lab experiments, including its availability, stability, and low toxicity. N-(4,6-dimethylpyrimidin-2-yl)-2-methylbutanamide can be easily synthesized using various methods and is stable under various conditions. N-(4,6-dimethylpyrimidin-2-yl)-2-methylbutanamide has also been found to exhibit low toxicity in various cell lines and animal models. However, N-(4,6-dimethylpyrimidin-2-yl)-2-methylbutanamide has some limitations for lab experiments, including its solubility and specificity. N-(4,6-dimethylpyrimidin-2-yl)-2-methylbutanamide is poorly soluble in water and requires the use of organic solvents for its preparation. N-(4,6-dimethylpyrimidin-2-yl)-2-methylbutanamide also exhibits some nonspecific effects, which can complicate its interpretation in lab experiments.
将来の方向性
There are several future directions for the research of N-(4,6-dimethylpyrimidin-2-yl)-2-methylbutanamide, including its potential applications in the field of medicine. N-(4,6-dimethylpyrimidin-2-yl)-2-methylbutanamide can be further studied for its anticancer, antiviral, and antimicrobial activities, and its mechanism of action can be further elucidated. N-(4,6-dimethylpyrimidin-2-yl)-2-methylbutanamide can also be studied for its potential use as a therapeutic agent for various diseases, including cancer and viral infections. The development of N-(4,6-dimethylpyrimidin-2-yl)-2-methylbutanamide analogs with improved pharmacological properties can also be explored. Additionally, the use of N-(4,6-dimethylpyrimidin-2-yl)-2-methylbutanamide in combination with other drugs or therapies can be investigated for its synergistic effects.
In conclusion, N-(4,6-dimethylpyrimidin-2-yl)-2-methylbutanamide is a chemical compound that has gained significant attention in scientific research due to its potential pharmacological properties. N-(4,6-dimethylpyrimidin-2-yl)-2-methylbutanamide can be synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential applications in the field of medicine. N-(4,6-dimethylpyrimidin-2-yl)-2-methylbutanamide has several advantages for lab experiments, including its availability, stability, and low toxicity, but also has some limitations, including its solubility and specificity. There are several future directions for the research of N-(4,6-dimethylpyrimidin-2-yl)-2-methylbutanamide, including its potential applications in the field of medicine, development of analogs, and investigation of its synergistic effects with other drugs or therapies.
合成法
N-(4,6-dimethylpyrimidin-2-yl)-2-methylbutanamide can be synthesized using various methods, including the reaction of 4,6-dimethylpyrimidine-2-carboxylic acid with 2-methylbutanoyl chloride in the presence of a base. Another method involves the reaction of 4,6-dimethylpyrimidine-2-carboxylic acid with 2-methyl-1-butanol in the presence of a dehydrating agent. N-(4,6-dimethylpyrimidin-2-yl)-2-methylbutanamide can also be synthesized using other methods, such as the reaction of 4,6-dimethylpyrimidine-2-carboxylic acid with 2-methylbutanamine.
科学的研究の応用
N-(4,6-dimethylpyrimidin-2-yl)-2-methylbutanamide has been studied for its potential pharmacological properties, including its anticancer, antiviral, and antimicrobial activities. N-(4,6-dimethylpyrimidin-2-yl)-2-methylbutanamide has been found to inhibit the growth of various cancer cells, including breast cancer, lung cancer, and colon cancer cells. N-(4,6-dimethylpyrimidin-2-yl)-2-methylbutanamide has also been found to exhibit antiviral activity against the influenza virus and antimicrobial activity against various bacteria.
特性
IUPAC Name |
N-(4,6-dimethylpyrimidin-2-yl)-2-methylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O/c1-5-7(2)10(15)14-11-12-8(3)6-9(4)13-11/h6-7H,5H2,1-4H3,(H,12,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXGZGRXLJLWUTE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(=O)NC1=NC(=CC(=N1)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4,6-dimethylpyrimidin-2-yl)-2-methylbutanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(4-Chlorophenyl)-(8-methyl-1,3,4,5-tetrahydropyrido[4,3-b]indol-2-yl)methanone](/img/structure/B7540169.png)
![3,4-dimethoxy-N-[3-(8-methyl-1,3,4,5-tetrahydropyrido[4,3-b]indol-2-yl)-3-oxopropyl]benzenesulfonamide](/img/structure/B7540176.png)
![(2-Bromophenyl)-[3-(hydroxymethyl)piperidin-1-yl]methanone](/img/structure/B7540189.png)
![2-cyano-N-{[(3,4-difluorophenyl)carbamoyl]methyl}-3-(2,5-dimethyl-1-propyl-1H-pyrrol-3-yl)prop-2-enamide](/img/structure/B7540194.png)
![2-(2-oxoazepan-1-yl)-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]acetamide](/img/structure/B7540201.png)
![1-[2-[2-methyl-4-(4-methylphenyl)-1,3-thiazol-5-yl]acetyl]-N-phenylpiperidine-4-carboxamide](/img/structure/B7540206.png)
![1-(2-cyano-2-{[1-(4-methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}acetyl)-N-phenylpiperidine-4-carboxamide](/img/structure/B7540209.png)

![6-(7-methylimidazo[1,2-a]pyridin-2-yl)-4H-1,4-benzoxazin-3-one](/img/structure/B7540230.png)



![N-[3-(methoxymethyl)phenyl]-5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxamide](/img/structure/B7540267.png)
